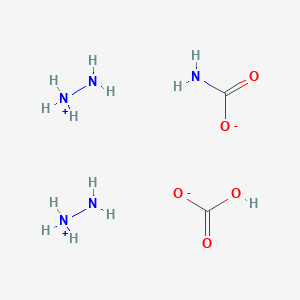

Hydrazin-1-ium carbamate hydrogen carbonate (2/1/1)

Description

Diaznium hydroxyformate carbamte is a compound that combines the properties of diazonium salts and carbamates. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. Carbamates, on the other hand, are widely used in organic chemistry as protecting groups for amines and in the synthesis of pesticides and pharmaceuticals.

Properties

CAS No. |

8002-92-4 |

|---|---|

Molecular Formula |

C2H13N5O5 |

Molecular Weight |

187.16 g/mol |

IUPAC Name |

aminoazanium;hydrogen carbonate;carbamate |

InChI |

InChI=1S/CH3NO2.CH2O3.2H4N2/c2*2-1(3)4;2*1-2/h2H2,(H,3,4);(H2,2,3,4);2*1-2H2 |

InChI Key |

YWHJUMICKWNLAS-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N)[O-].C(=O)(O)[O-].[NH3+]N.[NH3+]N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaznium hydroxyformate carbamte typically involves the formation of diazonium salts followed by their reaction with carbamates. One common method is the diazotization of an aromatic amine using nitrous acid, which forms the diazonium salt. This salt can then react with a carbamate under mild conditions to form the desired compound .

Industrial Production Methods

Industrial production of diaznium hydroxyformate carbamte may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the diazotization and subsequent reactions can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diaznium hydroxyformate carbamte undergoes various types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by halides, hydroxyl groups, or other nucleophiles

Coupling Reactions: The diazonium group can couple with phenols or amines to form azo compounds.

Common Reagents and Conditions

Substitution Reactions: Typically involve reagents like copper(I) chloride (CuCl) for halide substitution or potassium iodide (KI) for iodide substitution

Coupling Reactions: Often use phenols or amines in the presence of a base like sodium hydroxide (NaOH) to form azo compounds.

Major Products Formed

Substitution Reactions: Products include halogenated aromatic compounds, phenols, and nitriles

Coupling Reactions: Products are azo compounds, which are widely used as dyes.

Scientific Research Applications

Diaznium hydroxyformate carbamte has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and as intermediates in multicomponent reactions.

Biology: Employed in the modification of biomolecules and the development of bioactive compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for tissue engineering.

Industry: Utilized in the production of dyes, pesticides, and pharmaceuticals.

Mechanism of Action

The mechanism of action of diaznium hydroxyformate carbamte involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is a good leaving group, making it highly reactive in substitution and coupling reactions . The carbamate moiety can act as a protecting group for amines, allowing for selective reactions in complex synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Diazonium Salts: Known for their reactivity in substitution and coupling reactions

Carbamates: Widely used as protecting groups for amines and in the synthesis of pesticides

Uniqueness

Diaznium hydroxyformate carbamte combines the reactivity of diazonium salts with the protective properties of carbamates, making it a versatile compound in organic synthesis. Its ability to undergo a wide range of reactions while protecting sensitive functional groups sets it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.